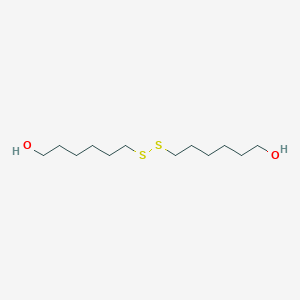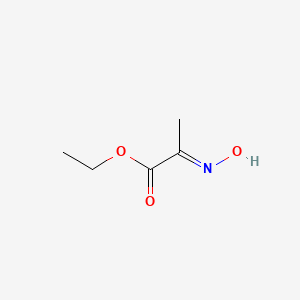
Bis(6-hydroxyhexyl)disulfide
Übersicht
Beschreibung
Bis(6-hydroxyhexyl)disulfide, also known as Thiodiglycol, is a chemical compound that is widely used in various scientific research applications. It is a colorless, oily liquid with a faint odor and is soluble in water and organic solvents. This compound is widely used in the synthesis of various organic compounds and is known for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Self-Healing Materials
- Catalyst-Free Room-Temperature Self-Healing Elastomers: The use of aromatic disulfide metathesis, specifically bis(4-aminophenyl) disulfide, as a dynamic crosslinker in poly(urea–urethane) elastomers, allows for self-healing properties at room temperature without any external catalyst or intervention (Rekondo et al., 2014).
Chemical Reactions and Mechanisms
- RhCl3-Catalyzed Disulfide Exchange Reaction: This study investigates the alkylthio exchange reaction of hydrophilic disulfides in water, including bis(6-aminohexyl) disulfide dihydrochloride, using RhCl3 as a catalyst. The reaction mechanism depends on the water solubility of the substrates (Arisawa, Suwa, & Yamaguchi, 2006).
Nanotechnology and Materials Science
- Synthesis of Functional Gold Nanoparticles: Bis(6-hydroxyhexyl) disulfide bis(2-bromoisobutyl) ester is used as a stabilizing ligand in the preparation of functionalized gold nanoparticles. The process allows for the creation of nanoparticles that can be precipitated and redispersed without irreversible aggregation (Roth & Théato, 2008).
Biomedical and Pharmaceutical Applications
- Synthesis of Oligo(nucleoside Phosphorothioate)s: Bis(O,diisopropoxy phosphinothioyl) disulfide serves as an efficient sulfurizing agent for the synthesis of phosphothioate analogues of oligonucleotides, providing a cost-effective method with high sulfur content in the final products (Stec et al., 1993).
Energy Storage Applications
- Modifiers of Li/S Battery Electrolyte: Protected bis(hydroxyorganyl) polysulfides, including bis(hydroxyhexyl) disulfide derivatives, have been explored as modifiers in the electrolyte of lithium-sulfur rechargeable batteries. These compounds have shown to enhance battery capacity significantly (Trofimov et al., 2011).
Advanced Material Synthesis
- Synthesis of Poly(arylene sulfides): Diaryl disulfides, including bis[4-[(4-bromophenyl)oxy]phenyl] disulfide, have been used in thermal polymerization reactions to produce high molecular weight poly(arylene sulfides), showcasing their potential in creating advanced materials with high stability and crystallinity (Tsuchida, Yamamoto, Jikei, & Miyatake, 1993).
Chemistry of Sulfur Compounds
- Electrosynthesis of Bis(dialkylthiocarbamoyl) Disulfides: This study explores the direct synthesis of bis(dialkylthiocarbamoyl) disulfides from dialkylamines and carbon disulfide using electrolysis, demonstrating the application of bis(6-hydroxyhexyl) disulfide in synthesizing sulfur-containing compounds (Torii, Tanaka, & Misima, 1978).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(6-hydroxyhexyldisulfanyl)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S2/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCPHUCATZKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCSSCCCCCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445818 | |
| Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(6-hydroxyhexyl)disulfide | |
CAS RN |
80901-86-6 | |
| Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)



![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)







![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)
